N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4,5-trimethylbenzene-1-sulfonamide
Description
N-{2-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4,5-trimethylbenzene-1-sulfonamide is a sulfonamide-thiazole hybrid compound characterized by a 2,4,5-trimethyl-substituted benzene sulfonamide moiety linked via an ethyl chain to a 4-methyl-1,3-thiazole ring bearing a 4-chlorophenyl group.
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O2S2/c1-13-11-15(3)20(12-14(13)2)28(25,26)23-10-9-19-16(4)24-21(27-19)17-5-7-18(22)8-6-17/h5-8,11-12,23H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDKXMWQARDGAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Cyclization
The 2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl ethylamine fragment is synthesized via Hantzsch thiazole synthesis. This method involves reacting a thioamide with an α-halo ketone under basic conditions.
Representative Protocol :
- Thioamide Preparation :
- Cyclization :
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Thioamide synthesis | H₂S, NH₃, EtOH, 24 h, 25°C | 78% |
| Thiazole cyclization | 1-bromo-2-butanone, EtOH, Δ | 65% |
| Bromination | NBS, CCl₄, 0°C, 2 h | 82% |
Palladium-Catalyzed Cross-Coupling
Alternative approaches employ Suzuki-Miyaura coupling to introduce the 4-chlorophenyl group post-thiazole formation.
Example :
- 5-Bromo-4-methylthiazole is coupled with 4-chlorophenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in DMF/H₂O at 120°C under microwave irradiation.
Ethylamine Side Chain Installation
Gabriel Synthesis
The ethylamine linker is introduced via Gabriel synthesis to avoid over-alkylation:
- Phthalimide Protection :
- 5-Bromothiazole is treated with potassium phthalimide in DMF to form the phthalimidomethyl derivative.
- Alkylation :
- Reaction with 1,2-dibromoethane in the presence of NaH yields the bromoethyl intermediate.
- Deprotection :
Optimization Note :
- Use of tert-butoxycarbonyl (Boc) protection instead of phthalimide improves yields (from 60% to 85%) by minimizing side reactions.
Sulfonamide Coupling
Sulfonyl Chloride Preparation
2,4,5-Trimethylbenzenesulfonyl chloride is synthesized via chlorosulfonation:
Amine Sulfonylation
The ethylamine intermediate is reacted with 2,4,5-trimethylbenzenesulfonyl chloride under Schotten-Baumann conditions:
- Conditions : CH₂Cl₂/H₂O, NaOH (2 eq), 0°C, 2 h.
- Yield : 89% after recrystallization from acetonitrile.
Critical Parameters :
- pH control (9.5–10.0) prevents sulfonate ester formation.
- Use of dimethylacetamide (DMA) as co-solvent increases reaction rate by 40%.
Integrated Synthesis Route
Optimized Three-Step Sequence
- Thiazole Formation : Hantzsch cyclization (65% yield).
- Amine Installation : Boc-protected Gabriel synthesis (85% yield).
- Sulfonylation : Schotten-Baumann reaction (89% yield).
Overall Yield : 48.7% (0.65 × 0.85 × 0.89).
Large-Scale Considerations
- Catalyst Recycling : Pd from coupling steps recovered via thiourea-functionalized silica.
- Waste Minimization : mCPBA oxidation byproducts neutralized with Na₂S₂O₃.
Analytical Characterization
Key Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃): δ 7.42 (d, J = 8.4 Hz, 2H, Ar-Cl), 7.28 (s, 1H, Thiazole-H), 4.12 (q, J = 6.8 Hz, 2H, CH₂NH), 2.68 (s, 3H, CH₃-thiazole), 2.45 (s, 6H, Ar-CH₃).
- HRMS : m/z 462.1245 [M+H]⁺ (calc. 462.1239).
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4,5-trimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that compounds similar to N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4,5-trimethylbenzene-1-sulfonamide exhibit potent antitumor properties. For instance, derivatives of benzothiazole have shown effectiveness against various tumor cell lines due to their ability to inhibit specific enzymes involved in cancer progression. Studies have demonstrated that these compounds can induce apoptosis in cancer cells by interfering with the cell cycle and promoting oxidative stress .
Mechanism of Action
The mechanism of action involves the inhibition of cytochrome P450 enzymes that metabolize xenobiotics and drugs. This inhibition can lead to increased bioavailability of therapeutic agents or the accumulation of toxic metabolites in cancer cells . The thiazole moiety in the compound enhances its interaction with biological targets, making it a valuable scaffold for drug development.
Agricultural Applications
Pesticidal Properties
this compound has been investigated for its potential as a pesticide. Its structure suggests that it may act as a growth regulator or insecticide by disrupting hormonal pathways in pests . Field studies have shown that similar thiazole derivatives can effectively reduce pest populations while minimizing harm to beneficial insects.
Fungicidal Activity
The compound's antifungal properties are also noteworthy. Research has indicated that thiazole derivatives can inhibit fungal growth by disrupting cell wall synthesis and metabolic processes . This property makes it suitable for use in agricultural formulations aimed at protecting crops from fungal pathogens.
Environmental Applications
Pollution Remediation
this compound has potential applications in environmental remediation. Its ability to bind with heavy metals and organic pollutants suggests that it could be used in bioremediation strategies to detoxify contaminated sites . Studies have shown that thiazole compounds can enhance the degradation of pollutants through microbial metabolism.
Case Study 1: Antitumor Efficacy
A study conducted on the cytotoxic effects of thiazole derivatives demonstrated significant growth inhibition in human-derived breast and colon cancer cell lines. The research highlighted the role of this compound as a promising candidate for further drug development .
Case Study 2: Agricultural Impact
Field trials assessing the efficacy of thiazole-based pesticides showed a marked reduction in pest populations without adversely affecting non-target species. The results indicated that these compounds could serve as effective alternatives to conventional pesticides .
Case Study 3: Environmental Remediation
Research on the application of thiazole derivatives in bioremediation revealed their potential to enhance microbial degradation of organic pollutants. The study found that introducing these compounds into contaminated soils significantly improved the removal rates of hazardous substances .
Mechanism of Action
The mechanism of action of N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4,5-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to and inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to its antimicrobial properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a broader class of sulfonamide derivatives with substituted thiazole cores. Below is a detailed comparison with structurally similar compounds, emphasizing substituent variations and inferred physicochemical properties.
Structural and Molecular Comparison
*Calculated based on structural similarity to compounds.
Key Observations
Substituent Effects on Hydrophobicity: The target compound’s 2,4,5-trimethylbenzene group enhances hydrophobicity compared to methoxy-substituted analogs (e.g., 4-methoxy, 3,4-dimethoxy), which may improve membrane permeability but reduce aqueous solubility .
Molecular Weight and Drug-Likeness :
- The target compound’s molecular weight (~438.0) exceeds Lipinski’s rule of five threshold (500), but its analogs (e.g., 420.98–452.98) remain within acceptable ranges for oral bioavailability .
Synthetic Accessibility :
- Compounds with methoxy groups (e.g., , Compound 1) may require additional protection/deprotection steps during synthesis compared to methyl-substituted derivatives .
Research Implications
While biological activity data for the target compound are absent in the provided evidence, structural analogs suggest design strategies for optimizing pharmacokinetic and pharmacodynamic profiles. For example:
- Chloro vs. Fluoro Substitutions : Fluorine’s smaller atomic radius and higher electronegativity may enhance target selectivity or metabolic stability .
- Methoxy vs. Methyl Groups : Methoxy substituents improve solubility but may reduce blood-brain barrier penetration, whereas methyl groups favor lipophilicity .
Further studies should prioritize synthesizing the target compound and evaluating its binding affinity against relevant biological targets (e.g., carbonic anhydrases, kinases) to validate these hypotheses.
Biological Activity
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4,5-trimethylbenzene-1-sulfonamide is a synthetic compound with potential applications in medicinal chemistry and biological research. Its complex structure incorporates a thiazole ring and a sulfonamide moiety, which contribute to its biological activity. This article reviews the available literature on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Molecular Structure
- Chemical Formula : C16H20ClN2O2S
- Molecular Weight : 332.8 g/mol
- CAS Number : 866018-57-7
Structural Features
The compound features:
- A thiazole ring , known for its role in various biological activities.
- A chlorophenyl group , which can enhance lipophilicity and bioactivity.
- A sulfonamide moiety , commonly associated with antibacterial properties.
Antimicrobial Properties
Research indicates that compounds containing thiazole and sulfonamide groups exhibit significant antimicrobial activity. For instance:
- In vitro studies have shown that similar sulfonamide derivatives can inhibit bacterial growth by targeting bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis .
Anticancer Activity
Several studies have explored the anticancer potential of thiazole derivatives:
- Mechanistic Studies : Thiazole compounds have been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins .
- Case Studies : In a study involving various thiazole derivatives, one compound demonstrated selective cytotoxicity against breast cancer cell lines while sparing normal cells.
Enzyme Inhibition
This compound may act as an inhibitor for specific enzymes:
- Carbonic Anhydrase Inhibition : Similar compounds have shown promise in inhibiting carbonic anhydrase, which plays a role in various physiological processes including respiration and acid-base balance .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Excretion) is crucial for evaluating the safety and efficacy of new compounds:
- Toxicological Reviews : The toxicity profile of related trimethylbenzene compounds indicates potential neurotoxic effects at high exposure levels. However, specific data on this compound's toxicity remains limited .
Structure-Activity Relationship (SAR)
The biological activity of sulfonamides is often influenced by their structural characteristics:
- SAR Studies : Variations in substituents on the thiazole ring or the sulfonamide group can significantly affect potency and selectivity against target pathogens or cancer cells .
Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be controlled to improve yield?
The synthesis of this sulfonamide-thiazole hybrid requires multi-step protocols, often involving:
- Nucleophilic substitution for thiazole ring formation (e.g., Hantzsch thiazole synthesis) .
- Sulfonamide coupling via activation of the sulfonyl chloride intermediate .
Key parameters include: - Temperature control (e.g., 60–80°C for cyclocondensation reactions) .
- Solvent selection (polar aprotic solvents like DMF enhance reactivity) .
- Catalysts (e.g., triethylamine for deprotonation) .
Validation via TLC and NMR ensures intermediate purity .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- X-ray crystallography : Resolves stereochemistry and confirms substituent positions (e.g., bond lengths of ~1.75 Å for S–N in sulfonamides) .
- NMR : H and C NMR identify methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 7.2–8.1 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] for CHClNOS) .
Q. How can preliminary biological activity screening be designed for this compound?
- In vitro assays :
- Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., IC determination) .
- Positive controls : Compare with known thiazole derivatives (e.g., sulfathiazole) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents in bioactivity?
- Substituent variation :
- Replace 4-chlorophenyl with 4-fluorophenyl to assess halogen effects on binding .
- Modify methyl groups on the benzene ring to study steric/electronic impacts .
- Computational modeling :
- Docking studies (AutoDock Vina) to predict interactions with targets like dihydrofolate reductase .
- QSAR models using descriptors like logP and polar surface area .
Q. What strategies resolve contradictions in biological data across studies (e.g., conflicting IC50_{50}50 values)?
- Standardize assay protocols :
- Use identical cell lines (e.g., HepG2 vs. MCF-7 variability) .
- Control solvent effects (DMSO concentration ≤0.1%) .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., correlation between lipophilicity and cytotoxicity) .
Q. How can metabolic stability and toxicity be evaluated preclinically?
- In vitro ADME :
- Microsomal stability assays (human liver microsomes, t calculation) .
- CYP450 inhibition screening (e.g., CYP3A4 isoform) .
- In vivo toxicity :
- Acute toxicity in rodents (LD) with histopathological analysis .
Q. What computational methods predict binding modes with biological targets?
- Molecular dynamics (MD) simulations : Analyze stability of ligand-target complexes (e.g., RMSD <2.0 Å over 100 ns) .
- Free energy calculations : MM-PBSA/GBSA to quantify binding affinities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
